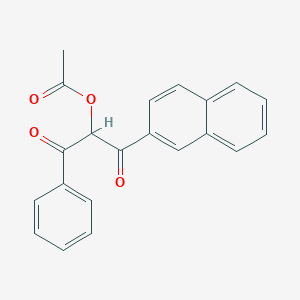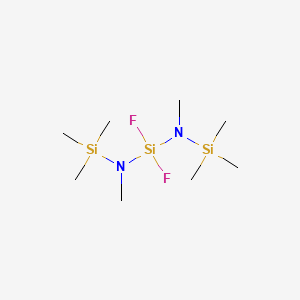
1,1-Difluoro-N,N'-dimethyl-N,N'-bis(trimethylsilyl)silanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine is a unique organosilicon compound characterized by the presence of both fluorine and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine typically involves the reaction of difluoromethylamine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful temperature control to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The final product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted silanes, while oxidation reactions may produce silanols and other oxidized derivatives.
Applications De Recherche Scientifique
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis to introduce fluorine and trimethylsilyl groups into target molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Agriculture: The compound is explored for its use in the synthesis of agrochemicals, including pesticides and herbicides, due to its ability to enhance the efficacy and stability of these compounds.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms increases the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and selectivity in reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluorocyclopropane: A fluorinated cyclopropane derivative with applications in organic synthesis.
1,1-Dimethoxy-N,N-dimethylmethanamine: A methylating agent used in the synthesis of pharmaceuticals and crop protection agents.
Uniqueness
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine is unique due to the combination of fluorine and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable reagent in various scientific and industrial applications.
Propriétés
Numéro CAS |
57965-73-8 |
|---|---|
Formule moléculaire |
C8H24F2N2Si3 |
Poids moléculaire |
270.54 g/mol |
Nom IUPAC |
N-[difluoro-[methyl(trimethylsilyl)amino]silyl]-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C8H24F2N2Si3/c1-11(13(3,4)5)15(9,10)12(2)14(6,7)8/h1-8H3 |
Clé InChI |
CSTPRXIYYOSYFT-UHFFFAOYSA-N |
SMILES canonique |
CN([Si](C)(C)C)[Si](N(C)[Si](C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


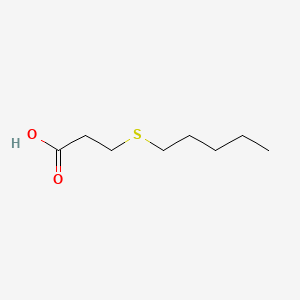
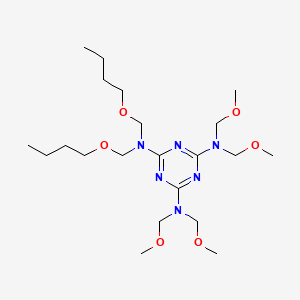
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
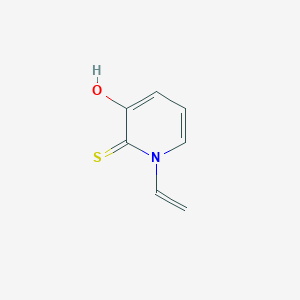
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
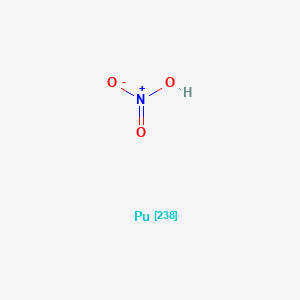
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
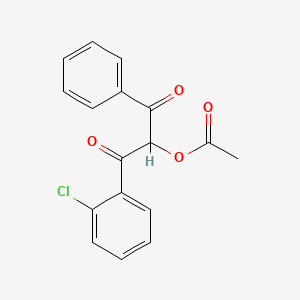
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
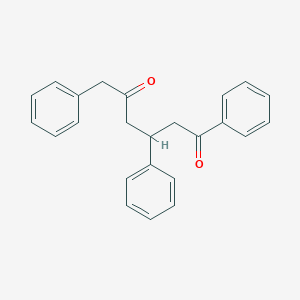
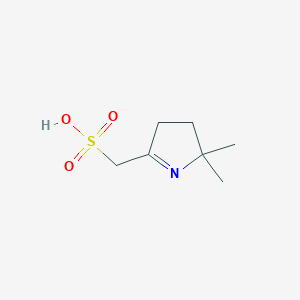
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)
